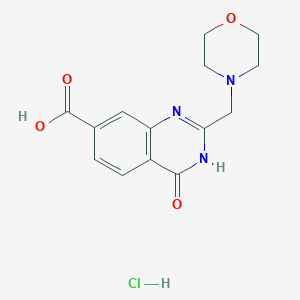

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

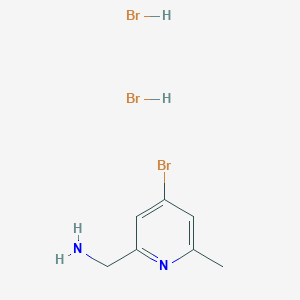

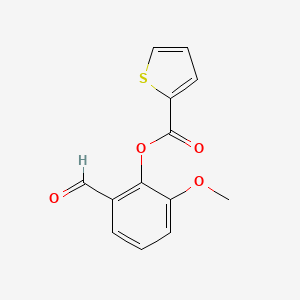

The compound “2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The morpholin-4-ylmethyl group indicates the presence of a morpholine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, the ether and amine functionalities of the morpholine ring, and the carboxylic acid group. These functional groups could potentially participate in a variety of chemical reactions .

Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The morpholine ring could act as a nucleophile in substitution reactions, and the carboxylic acid group could participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the morpholine ring and the carboxylic acid group could potentially make this compound polar and capable of forming hydrogen bonds .

Applications De Recherche Scientifique

Antihypoxic Activities

Research into the antihypoxic activities of related quinazoline derivatives reveals the synthesis of N-R-amides with hydrochloride, showing good water solubility and high antihypoxic effects. One compound, closely related to the specified chemical, demonstrated potential as an antioxidant for further pharmacological testing, indicating its relevance in exploring treatments for conditions associated with oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for quinazolinone derivatives, including the specified chemical, under solvent-free conditions using PEG-400. This process highlights an environmentally friendly and efficient approach to synthesizing these compounds, potentially broadening their applications in scientific research (Acharyulu, Dubey, Reddy, & Suresh, 2008).

Neurokinin-1 Receptor Antagonism

A compound structurally similar to the specified molecule has been identified as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This finding underscores the therapeutic potential of quinazoline derivatives in modulating neurotransmitter systems (Harrison et al., 2001).

Domino Reaction Synthesis

The use of a domino reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, including morpholine derivatives, illustrates the versatility and efficiency of chemical syntheses in producing biologically active quinazoline derivatives. This methodological advancement could facilitate the development of new drugs and materials (Fathalla, Pazdera, & Marek, 2002).

Antimicrobial Agents

Quinazolinone derivatives, including those structurally related to the specified chemical, have been synthesized and evaluated for their potential as antimicrobial agents. This research direction is crucial for discovering new treatments for bacterial and fungal infections, addressing the growing concern of antimicrobial resistance (Desai, Shihora, & Moradia, 2007).

Orientations Futures

The study of quinazoline derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic properties. Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Propriétés

IUPAC Name |

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4.ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWCTJDHXXTCCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2577120.png)

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)

![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)